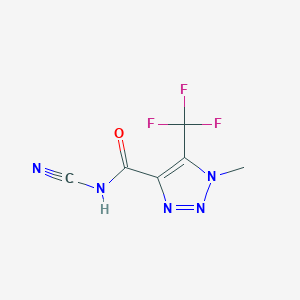

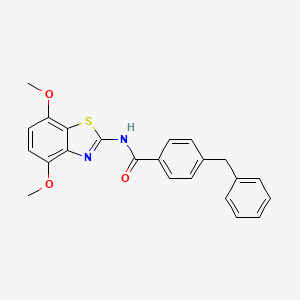

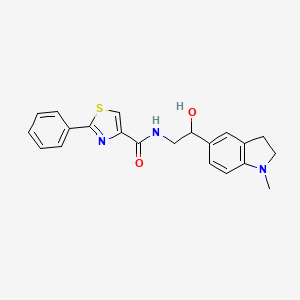

![molecular formula C21H27N7O B2671811 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine CAS No. 2097921-57-6](/img/structure/B2671811.png)

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a useful research compound. Its molecular formula is C21H27N7O and its molecular weight is 393.495. The purity is usually 95%.

BenchChem offers high-quality 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Field

Chemistry, specifically organic synthesis.

Application

Pyrazole derivatives are synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

Method

The synthesis of pyrazole derivatives involves the condensation of 1,3-diketones with arylhydrazines .

Results

The synthesis methods have been advanced by scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

Antileishmanial and Antimalarial Activities

Field

Pharmacology and Medicine.

Application

Hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Method

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results

Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antimicrobial and Antifungal Activities

Field

Microbiology and Medicine.

Application

Derivatives of the 1,5-diaryl pyrazole molecule have shown antimicrobial activity against S. aureus, E. coli, P. aeruginosa and K. pneumonia, as well as antifungal activity against A. fumigatus, A. flavus, T. mentagrophytes and P. marneffei .

Method

The method of application or experimental procedures for this application was not specified in the source .

Results

The results or outcomes obtained, including any quantitative data or statistical analyses, were not specified in the source .

Anti-tumor Agents

Field

Oncology and Medicine.

Application

3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have shown potential as new anti-tumor agents against both liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

Results

Preparation of Pyrazolato Ligated Complexes

Field

Chemistry, specifically coordination chemistry.

Application

Pyrazole derivatives are used as a common reagent for the preparation of pyrazolato ligated complexes .

Results

Enantioselective Synthesis

Application

Pyrazolone derivatives have been used as powerful synthons in the construction of chiral pyrazolone and pyrazole derivatives .

Results

The last decade has witnessed a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives .

Antimicrobial and Antifungal Activities

Application

Pyrazole derivatives are used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .

Results

Anticancer Agents

Application

Pyrazole and its derivatives have demonstrated broad pharmacological activities, including anticancer .

Propiedades

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[4-(9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-14-4-5-17-16(12-14)19-20(22-6-7-28(19)24-17)26-8-10-27(11-9-26)21(29)18-13-15(2)23-25(18)3/h6-7,13-14H,4-5,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNOOQMAITVNFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=NN5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

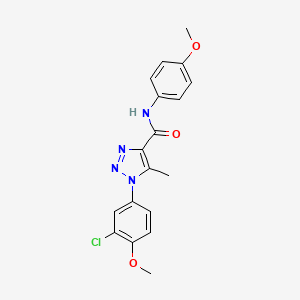

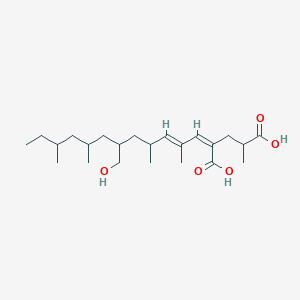

![4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2671736.png)

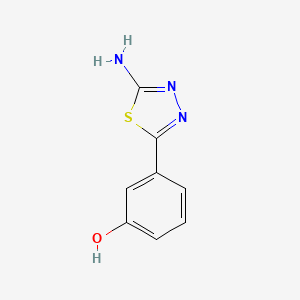

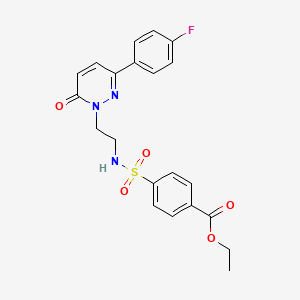

![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)

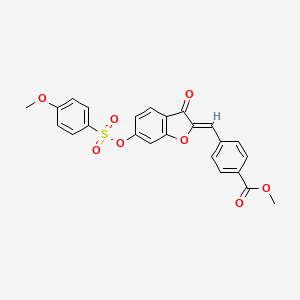

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-methoxybenzamide](/img/structure/B2671744.png)

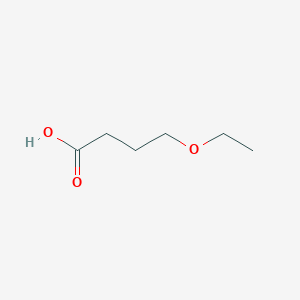

![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)